
2-Methyl-1-(thiophen-2-yl)propan-1-one
Overview
Description
2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C8H10OS. It is a ketone derivative where the ketone group is attached to a thiophene ring and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(thiophen-2-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-acetylthiophene with methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
2-Methyl-1-(thiophen-2-yl)propan-1-one serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules, facilitating reactions such as:
- C–H Bond Functionalization : This compound can undergo functionalization reactions that enhance the synthesis of thiophene derivatives, particularly in the context of palladium-catalyzed reactions .
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that it may have efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development.
- Anti-inflammatory Effects : The compound has been shown to influence cellular processes related to inflammation, potentially leading to therapeutic applications in inflammatory diseases .
Medicine
The compound is under investigation for its therapeutic potential:
- Drug Development : It is being explored as a precursor for synthesizing pharmaceutical agents, including those targeting neurological disorders and other conditions. Notably, it plays a role in synthesizing intermediates for drugs like Duloxetine .
Industry
In industrial applications, this compound is used in:
- Pharmaceutical Manufacturing : Its utility in synthesizing active pharmaceutical ingredients (APIs) makes it valuable in the pharmaceutical industry.
- Agrochemicals Production : The compound's properties are leveraged in developing agrochemicals aimed at enhancing crop protection and yield.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Potential against various microbial strains | |
Anti-inflammatory | Modulates inflammatory pathways | |
Drug Development | Precursor for pharmaceuticals like Duloxetine |
Table 2: Chemical Reactions Involving this compound
Reaction Type | Conditions | Products Formed |
---|---|---|
C–H Bond Functionalization | Palladium catalysis | Thiophene derivatives |
Oxidation | Acidic conditions | Carboxylic acids |
Reduction | Hydrogenation | Alcohols |
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Assessment
In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene ring structure but different functional groups.
2-(Trimethylacetyl)thiophene: Another thiophene derivative with distinct chemical properties and applications.
Uniqueness
Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .
Biological Activity
2-Methyl-1-(thiophen-2-yl)propan-1-one, also known by its CAS number 36448-60-9, is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₈H₁₀OS
- Molecular Weight: 154.23 g/mol
- Density: 1.072 g/cm³
- Boiling Point: 238°C at 760 mmHg
- Flash Point: 97.7°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction: This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds.
- Cell Signaling Modulation: It influences cell signaling pathways and gene expression, particularly those related to oxidative stress and inflammation.
- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens .
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of thiophene compounds, including this compound, possess significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Anticancer Potential
Thiophene derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with standard antibiotics like Ciprofloxacin .
Compound | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
---|---|---|---|
This compound | 0.22 | Not specified | Yes |
Ciprofloxacin | Varies | Varies | N/A |
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of thiophene derivatives, revealing that they significantly reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The compound's ability to modulate NF-kB signaling pathways was highlighted as a key mechanism .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-methyl-1-(thiophen-2-yl)propan-1-one?
- Answer : A widely used method involves condensation reactions of thiophene derivatives with ketone precursors. For example, α,β-unsaturated ketones can react with hydrazine hydrate in propionic acid under reflux to form pyrazoline derivatives, as demonstrated in analogous thiophene-containing systems . Palladium-catalyzed C–H bond functionalization at the β-position of thiophenes is another approach, enabling coupling with aryl halides or ketones (e.g., 4-bromopropiophenone) in the presence of a Pd catalyst . Solvent choice (e.g., EtOAc/pentane mixtures) and temperature control are critical for optimizing yield and purity.
Q. How can the structural integrity of this compound be confirmed?
- Answer : X-ray crystallography remains the gold standard. The compound’s crystal structure can be refined using SHELXL, which handles small-molecule datasets and incorporates constraints for disordered regions . Complementary techniques include:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm).
- HRMS : To confirm molecular weight (e.g., calculated vs. observed [M+Na] peaks) .
- IR spectroscopy : Detection of carbonyl stretches (~1700 cm) and thiophene ring vibrations (~3100 cm) .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
- Answer : The ketone group and thiophene ring offer distinct reactivity:
- Oxidation : The thiophene sulfur can oxidize to sulfoxides or sulfones under controlled conditions (e.g., with mCPBA) .
- Reduction : The carbonyl group may be reduced to a secondary alcohol using NaBH or LiAlH .
- Electrophilic substitution : Thiophene rings undergo bromination or nitration at the α-position, guided by directing effects of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Answer : Discrepancies in bond lengths or angles often arise from disorder or twinning. Strategies include:
- SHELXL refinement : Use of restraints (e.g., SIMU, DELU) to model disordered moieties and anisotropic displacement parameters .
- Packing analysis : Tools like Mercury’s Materials Module can compare intermolecular interactions (e.g., π-π stacking of thiophene rings) across datasets to identify outliers .
- Validation metrics : Cross-check R-factors, CCDC deposition codes, and Hirshfeld surface analysis to ensure data consistency .
Q. What mechanistic insights govern the chemoselective functionalization of this compound?
- Answer : The electronic environment of the thiophene ring and steric hindrance from the methyl group dictate selectivity. For example:
- Palladium-catalyzed coupling : The β-C–H bond of thiophenes is activated via a Pd(0)/Pd(II) cycle, favoring aryl-aryl coupling over ketone participation due to the electron-withdrawing effect of the carbonyl group .
- Alkynylation : Chemoselective addition to the ketone vs. thiophene can be achieved using Lewis acid catalysts (e.g., Zn(OTf)) to polarize the carbonyl group .
Q. How should researchers design experiments to explore the biological activity of this compound derivatives?
- Answer : Key steps include:
- Derivatization : Introduce pharmacophores (e.g., morpholine, pyrazolyl groups) via nucleophilic substitution or cyclocondensation .
- In vitro screening : Assess cytotoxicity using MTT assays and compare against structurally related compounds (e.g., tolperisone derivatives) .
- SAR studies : Correlate substituent effects (e.g., electron-donating groups on the thiophene) with activity using QSAR models .
Q. What advanced computational tools are suitable for modeling the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Frontier molecular orbitals : HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles.
- Electrostatic potential maps : Identify nucleophilic regions on the thiophene ring .
- Crystallographic data validation : Compare computed vs. experimental bond lengths using Mogul bond-length databases .
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCCAKDOPROBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397521 | |
Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36448-60-9 | |
Record name | 2-Methyl-1-(thiophen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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